[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine
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Description
“[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine” is a chemical compound with the molecular formula C10H15ClN2 . It has a molecular weight of 198.69 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15ClN2/c1-13(2)10(7-12)8-4-3-5-9(11)6-8/h3-6,10H,7,12H2,1-2H3 . This code represents the compound’s structure in the InChI (IUPAC International Chemical Identifier) format, which is a textual identifier for chemical substances.Physical And Chemical Properties Analysis
This compound has a molecular weight of 198.69 g/mol . Other computed properties include a XLogP3-AA of 1.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . The topological polar surface area is 29.3 Ų .Scientific Research Applications
GPR14/Urotensin-II Receptor Agonist
- A compound closely related to “[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine”, identified as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one (AC-7954), has been discovered as a nonpeptidic agonist of the urotensin-II receptor. This compound shows promise as a pharmacological research tool and potential drug lead due to its selectivity and druglike properties (Croston et al., 2002).
Synthesis of Fused Amino Compounds
- Ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate, a compound related to “[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine”, has been used in the synthesis of various fused substituted 3-aminopyranones and other complex molecules. This demonstrates the compound's utility in diverse synthetic pathways (Soršak et al., 1998).
Development of Fluorescent Probes
- New polythiophene-based conjugated polymers, which include units structurally similar to “[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine”, have been developed as fluorescent probes. These probes are highly selective and sensitive towards certain metal ions, like Hg2+ and Cu2+, showcasing their potential in environmental and analytical chemistry (Guo et al., 2014).
Antidepressant Agents
- Compounds structurally related to “[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine” have been studied for their potential as antidepressant agents. These studies highlight the compound's relevance in the development of new therapeutic agents (Clark et al., 1979).
properties
IUPAC Name |
1-(3-chlorophenyl)-N,N-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-13(2)10(7-12)8-4-3-5-9(11)6-8/h3-6,10H,7,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSOZCIZQIKCDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586460 |
Source
|
Record name | 1-(3-Chlorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine | |
CAS RN |
96798-20-8 |
Source
|
Record name | 1-(3-Chlorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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